molecular formula C10H8F3N3 B11755419 1-(2-(trifluoromethyl)phenyl)-1H-pyrazol-4-amine

1-(2-(trifluoromethyl)phenyl)-1H-pyrazol-4-amine

Cat. No.: B11755419
M. Wt: 227.19 g/mol
InChI Key: LHVKBFGLVNDDOR-UHFFFAOYSA-N
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Description

1-(2-(trifluoromethyl)phenyl)-1H-pyrazol-4-amine is a chemical compound that features a trifluoromethyl group attached to a phenyl ring, which is further connected to a pyrazole ring with an amine group at the fourth position

Preparation Methods

The synthesis of 1-(2-(trifluoromethyl)phenyl)-1H-pyrazol-4-amine typically involves multi-step organic reactions. One common method includes the following steps:

Industrial production methods often involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

1-(2-(trifluoromethyl)phenyl)-1H-pyrazol-4-amine undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts for coupling reactions and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(2-(trifluoromethyl)phenyl)-1H-pyrazol-4-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs for various diseases.

    Industry: It is used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 1-(2-(trifluoromethyl)phenyl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

1-(2-(trifluoromethyl)phenyl)-1H-pyrazol-4-amine can be compared with other trifluoromethyl-substituted compounds, such as:

  • Trifluoromethane
  • 1,1,1-trifluoroethane
  • Hexafluoroacetone

These compounds share the trifluoromethyl group, which imparts similar properties such as increased stability and lipophilicity.

Properties

Molecular Formula

C10H8F3N3

Molecular Weight

227.19 g/mol

IUPAC Name

1-[2-(trifluoromethyl)phenyl]pyrazol-4-amine

InChI

InChI=1S/C10H8F3N3/c11-10(12,13)8-3-1-2-4-9(8)16-6-7(14)5-15-16/h1-6H,14H2

InChI Key

LHVKBFGLVNDDOR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(F)(F)F)N2C=C(C=N2)N

Origin of Product

United States

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